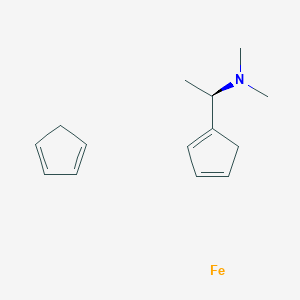
cyclopenta-1,3-diene;(1R)-1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene;(1R)-1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;iron is a complex organometallic compound. It is composed of cyclopenta-1,3-diene, a cyclopentadienyl ligand, and an iron center. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene derivatives often involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile . For the specific compound , the preparation typically involves the reaction of cyclopenta-1,3-diene with an appropriate iron precursor under controlled conditions. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of such compounds generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of substituted cyclopentadiene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Various organic and inorganic nucleophiles and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of cyclopentadienone derivatives, while reduction can yield cyclopentane derivatives .
Scientific Research Applications
Cyclopenta-1,3-diene derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopenta-1,3-diene derivatives involves their interaction with various molecular targets and pathways. These compounds can act as ligands, forming complexes with transition metals and influencing their reactivity and stability . The specific pathways and targets depend on the nature of the substituents and the metal center involved .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: Another iron-containing organometallic compound with a similar cyclopentadienyl ligand.
Ruthenocene: A ruthenium analog of ferrocene with similar structural features.
Manganocene: A manganese analog with comparable reactivity and applications.
Uniqueness
Cyclopenta-1,3-diene;(1R)-1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;iron is unique due to its specific combination of ligands and metal center, which imparts distinct reactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C14H21FeN |
|---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;(1R)-1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;iron |
InChI |
InChI=1S/C9H15N.C5H6.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-6,8H,7H2,1-3H3;1-4H,5H2;/t8-;;/m1../s1 |
InChI Key |
FPGWTEWNRFGHLI-YCBDHFTFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC1)N(C)C.C1C=CC=C1.[Fe] |
Canonical SMILES |
CC(C1=CC=CC1)N(C)C.C1C=CC=C1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12510438.png)
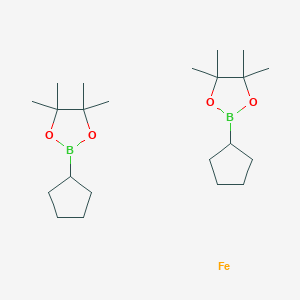
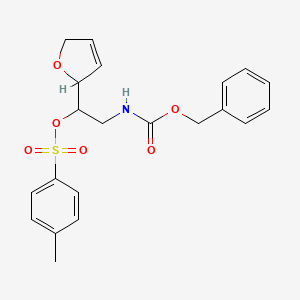
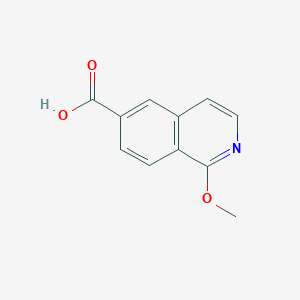
![2-(Furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510458.png)
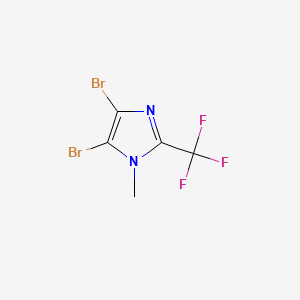
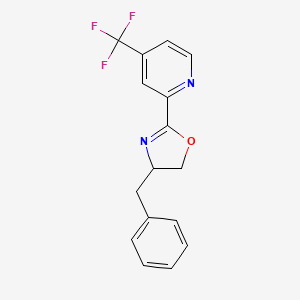

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B12510503.png)
![2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol](/img/structure/B12510518.png)
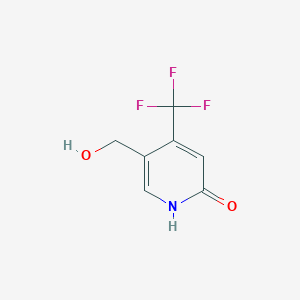

![Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate](/img/structure/B12510529.png)
![Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B12510531.png)
